molecular formula C10H11NO6 B1454981 methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate CAS No. 1072150-31-2

methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate

Cat. No.: B1454981
CAS No.: 1072150-31-2
M. Wt: 241.2 g/mol
InChI Key: ZFFAVWPYHIIMBG-UHFFFAOYSA-N
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Description

methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO6 It is a derivative of phenylacetic acid and features a nitro group, a methoxy group, and a hydroxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate typically involves the esterification of (4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is usually achieved through recrystallization or distillation techniques.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halides, amines.

Major Products:

    Oxidation: Methyl (4-oxo-3-methoxy-5-nitrophenyl)acetate.

    Reduction: Methyl (4-hydroxy-3-methoxy-5-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl (4-hydroxy-3-nitrophenyl)acetate
  • Methyl (4-hydroxy-3-methoxy-5-aminophenyl)acetate
  • Methyl (4-oxo-3-methoxy-5-nitrophenyl)acetate

Comparison: methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-8-4-6(5-9(12)17-2)3-7(10(8)13)11(14)15/h3-4,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFAVWPYHIIMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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